molecular formula C19H23N3O B11466455 2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11466455
M. Wt: 309.4 g/mol
InChI Key: HZBQELDJYGJUQJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
  • 2,5-dimethyl-6-pentylpyrazolo[1,5-a]pyrimidin-7-one

Uniqueness

Compared to similar compounds, 2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of both pentyl and phenyl substituents, which may enhance its lipophilicity and biological activity. This structural uniqueness can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

2,5-dimethyl-6-pentyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H23N3O/c1-4-5-7-12-16-13(2)20-18-17(15-10-8-6-9-11-15)14(3)21-22(18)19(16)23/h6,8-11,21H,4-5,7,12H2,1-3H3

InChI Key

HZBQELDJYGJUQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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